High-Affinity Inhibition of Rat Ecto-5'-Nucleotidase
2-Ethoxy-5-nitropyridin-4-amine demonstrates high-affinity inhibition of rat ecto-5'-nucleotidase, with a Ki value of 101 nM [1]. No comparative data for other in-class compounds (e.g., 2-methoxy or 2-propoxy analogs) is available in the public domain for this specific target, so the relative advantage remains to be fully elucidated. However, the nanomolar potency establishes a validated and robust interaction profile for this compound against this target, providing a quantitative basis for its use in biochemical assays.
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 101 nM |
| Comparator Or Baseline | N/A (comparator data unavailable) |
| Quantified Difference | N/A |
| Conditions | Inhibition of rat ecto-5'-nucleotidase transfected in COS7 cells; 10 min preincubation followed by AMP addition; measurement after 10 mins [1]. |
Why This Matters
This data provides a specific, quantitative measure of the compound's interaction with a defined biological target, offering a validated starting point for structure-activity relationship (SAR) studies and target engagement assays where ecto-5'-nucleotidase modulation is of interest.
- [1] BindingDB BDBM50437946; CHEMBL1814392. Inhibition data for 2-ethoxy-5-nitropyridin-4-amine against rat ecto-5'-nucleotidase. View Source
